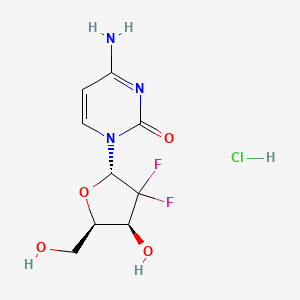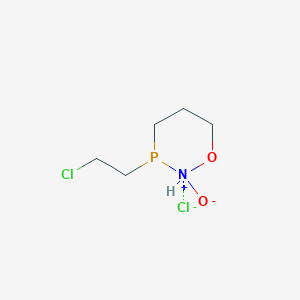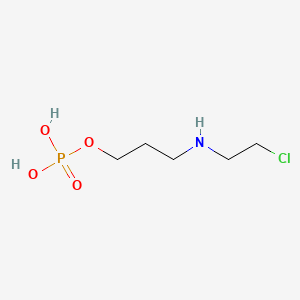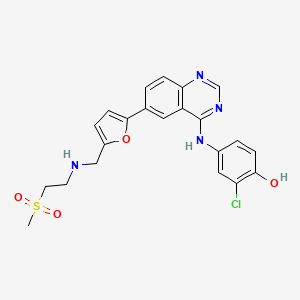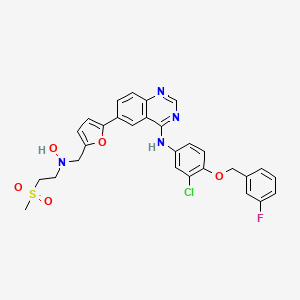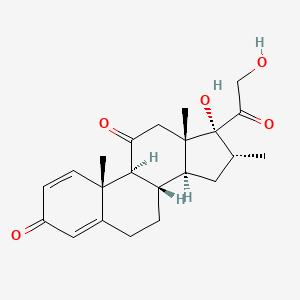![molecular formula C16H19N3O5S B601220 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 94659-47-9](/img/structure/B601220.png)
2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid” is also known as Amoxicillin Diketopiperazines . It is a related compound of Amoxicillin, a commonly used antibiotic . The molecular weight of this compound is 365.40 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C16H19N3O5S . It includes a piperazine ring, which is a common feature in many pharmaceutical compounds .
Scientific Research Applications
Enzymatic Synthesis and Analytical Investigations : The compound, in the form of amoxicilloic acid, is a product of the hydrolytic cleavage of amoxicillin, a semisynthetic penicillin. It has been the subject of numerous analytical studies, particularly for its identification in biological solutions and industrial samples. An effective method for obtaining analytically pure amoxicilloic acid involves hydrolytic cleavage in the presence of immobilized penicillinase from Bacillus cereus (Vorona et al., 2009).
Anticancer Applications : Derivatives of thiazolidinone, which structurally relate to the compound, have been synthesized and evaluated for their anticancer activity. For instance, certain thiazolidinone derivatives have shown significant activity against human cervical cancer cell lines, indicating potential therapeutic applications (Prabhu et al., 2015).
Antimicrobial Activity : New pyridine derivatives, including those structurally related to the compound , have been synthesized and assessed for antimicrobial activity. These studies suggest potential uses in developing antimicrobial agents (Patel et al., 2011).
Pharmacological Evaluation : Other research has focused on synthesizing and evaluating the pharmacological properties of related thiazolidinone derivatives, particularly their antimicrobial activity. These studies contribute to the understanding of the compound's potential medical applications (Patel et al., 2013).
Antihypertensive Agent Analysis : The compound has been studied in the context of antihypertensive agents, particularly for its inhibition of angiotensin I-converting enzyme. Analytical methods have been developed for its detection in biological samples, such as human urine (Suzuki et al., 1984).
Mechanism of Action
Target of Action
The compound, also known as Amoxicillin Related Compound C , is likely to target similar biological systems as Amoxicillin, a well-known antibiotic.
Mode of Action
Compounds with similar structures, such as 4-hydroxyphenylpyruvate dioxygenase inhibitors, prevent growth in plants by blocking an enzyme that breaks down the amino acid tyrosine .
Biochemical Pathways
The compound may affect the catabolism of the amino acid tyrosine, similar to 4-hydroxyphenylpyruvate dioxygenase inhibitors . This could potentially disrupt the production of molecules that are essential for the organism’s survival.
properties
IUPAC Name |
2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCCQJEPBWGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675615 |
Source


|
| Record name | 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94659-47-9 |
Source


|
| Record name | Amoxicillin piperazine-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94659-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

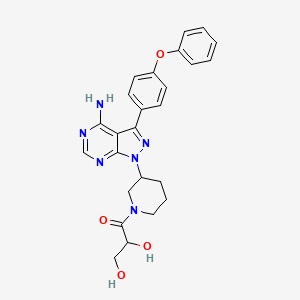
![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)
